![molecular formula C21H17ClN2O4S B2465008 4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl N-(3-methylphenyl)carbamate CAS No. 320424-15-5](/img/structure/B2465008.png)

4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl N-(3-methylphenyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

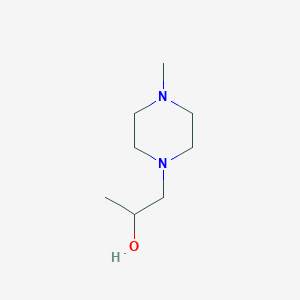

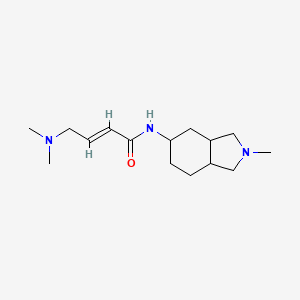

The compound “4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl N-(3-methylphenyl)carbamate” is a complex organic molecule that contains several functional groups . It has a carbamate group (N-(3-methylphenyl)carbamate), a nitro group (3-nitrobenzyl), and a sulfanyl group (4-chlorophenyl)sulfanyl .

Molecular Structure Analysis

The molecular formula of this compound is C21H17ClN2O4S . It contains a benzyl group substituted with a nitro group and a sulfanyl group, which is further substituted with a chlorophenyl group. The benzyl group is also attached to a carbamate group, which is substituted with a methylphenyl group .Aplicaciones Científicas De Investigación

Bioreductive Prodrug Triggers

4-Nitrobenzyl carbamates, such as the compound , are investigated as triggers for bioreductive prodrugs. These compounds, when reduced to hydroxylamines, can rapidly fragment to release toxic amine-based toxins. Substituent effects on these compounds significantly influence the rate of fragmentation, which is a crucial factor in their efficacy as bioreductive drugs (Hay et al., 1999).

Transparent Polyimides with High Refractive Index

The compound, or derivatives of it, have been used in the synthesis of transparent polyimides. These materials demonstrate high refractive indices and small birefringences, making them suitable for applications requiring transparent materials with excellent optical properties (Tapaswi et al., 2015).

Chemical Reactivity in Antileukemic Activity

In the realm of medicinal chemistry, derivatives of nitrobenzyl carbamates are synthesized for their potential antileukemic activity. The reactivity of these compounds towards model nucleophiles like 4-(4-nitrobenzyl)pyridine is studied to understand their potential therapeutic effects (Anderson & Mach, 1987).

Inhibitory Effects on Microbial Growth

Compounds such as 4-nitrobenzyl phenyl sulfides, structurally similar to the specified chemical, have shown antimicrobial activities. The derivatives with specific substituents like 4-nitrobenzyl and 4-chlorophenyl groups have exhibited strong inhibitory effects against various microbial strains, suggesting their potential in antimicrobial applications (Hatano et al., 2011).

Alkyl 2-Arylsulfanyl-3-Nitroacrylates Synthesis

In the field of organic synthesis, methods have been developed for synthesizing alkyl 2-arylsulfanyl-3-nitroacrylates, which can be transformed into other valuable chemical intermediates. These compounds play a crucial role in various synthetic routes for producing complex organic molecules (Makarenko et al., 2018).

Propiedades

IUPAC Name |

[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]methyl N-(3-methylphenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClN2O4S/c1-14-3-2-4-17(11-14)23-21(25)28-13-15-5-10-20(19(12-15)24(26)27)29-18-8-6-16(22)7-9-18/h2-12H,13H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMZFKOYOJZYOPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)OCC2=CC(=C(C=C2)SC3=CC=C(C=C3)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexyl-3-(9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanamide](/img/structure/B2464926.png)

![7-[(4-Chlorophenyl)sulfonyl]-7-azabicyclo[4.1.0]heptane](/img/structure/B2464927.png)

![4-ethoxy-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2464930.png)

![2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide](/img/structure/B2464933.png)

![Ethyl 4-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2464934.png)

![N-(2,5-dimethoxyphenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2464935.png)

![ethyl 2-[2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2464947.png)

![2-chloro-N-[1-(4-cyanophenyl)-3-methyl-1H-1,2,4-triazol-5-yl]pyridine-4-carboxamide](/img/structure/B2464948.png)